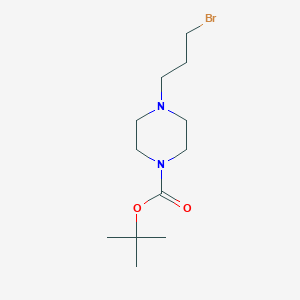

![molecular formula C10H17N3 B1317247 4-[2-(1H-imidazol-1-yl)ethyl]piperidine CAS No. 90747-20-9](/img/structure/B1317247.png)

4-[2-(1H-imidazol-1-yl)ethyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

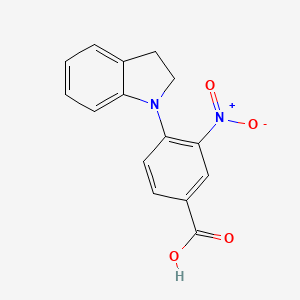

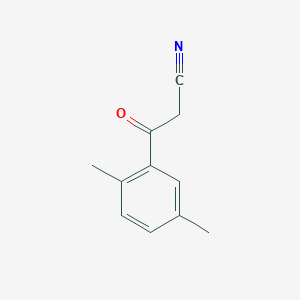

“4-[2-(1H-imidazol-1-yl)ethyl]piperidine” is a compound with the CAS Number: 90747-20-9 and a molecular weight of 179.27 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C10H17N3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 179.27 .Aplicaciones Científicas De Investigación

Cytochrome P450 Inhibition

A study discusses the role of potent and selective chemical inhibitors, including imidazole derivatives, in evaluating drug-drug interactions mediated by hepatic Cytochrome P450 enzymes. These inhibitors are crucial for deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, highlighting the importance of selectivity in these chemical tools (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibition

Another area of research involves the inhibition of dipeptidyl peptidase IV (DPP IV), where piperidine and imidazole derivatives are considered for the treatment of type 2 diabetes mellitus. These inhibitors aim to enhance insulin secretion by preventing the degradation of incretin molecules, showcasing the therapeutic potential of modifying specific enzyme activities (Mendieta et al., 2011).

Analytical and Bioanalytical Methodologies

The compound's structural features, including the piperidine and imidazole moieties, are also pivotal in the development of analytical and bioanalytical methods for drug quantification. These methods are essential for quality control, bioavailability, and bioequivalence studies, underscoring the compound's role in pharmaceutical analysis (Sharma et al., 2021).

Catalysis in Organic Synthesis

Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions mentions the use of aryl piperidines, among others, as coupling partners. Such studies highlight the compound's contribution to advancing sustainable and efficient synthetic methodologies in organic chemistry (Kantam et al., 2013).

DNA Interaction and Drug Design

The interaction of minor groove binders with DNA, where derivatives of piperidine and imidazole play a role, is crucial for understanding the molecular basis of DNA recognition and the design of new therapeutic agents. This research area explores the potential of these compounds in rational drug design, especially in targeting specific DNA sequences (Issar & Kakkar, 2013).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity and the target involved .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-imidazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h6,8-11H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIJGGILSYOSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534431 |

Source

|

| Record name | 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90747-20-9 |

Source

|

| Record name | 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

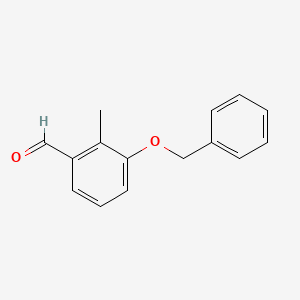

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)